N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine
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Overview
Description
N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and perovskite solar cells. This compound is characterized by its complex structure, which includes naphthalene and biphenyl groups, making it suitable for various high-tech applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the coupling of naphthalene and biphenyl derivatives under specific conditions. One common method includes the use of copper-catalyzed coupling reactions, where N-(naphthalen-1-yl)-N’-alkyl oxalamides serve as powerful ligands . The reaction conditions often involve elevated temperatures and the presence of a base such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for use in electronic devices .
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it more suitable for specific applications.
Reduction: Reduction reactions can be used to alter the compound’s structure, potentially enhancing its performance in electronic devices.
Substitution: Substitution reactions, particularly involving halides, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) compounds, bases like potassium hydroxide, and various solvents. The reactions typically occur at elevated temperatures to ensure high efficiency and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce various substituted biphenyl derivatives, which are crucial for the compound’s application in electronics .
Scientific Research Applications
N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a ligand in various coupling reactions, enhancing the efficiency and selectivity of these processes.
Medicine: Research into its potential use in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism by which N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine exerts its effects involves its interaction with molecular targets such as β-1,3-glucanase and ABC transport proteins. These interactions are facilitated by van der Waals forces and hydrogen bonding, which enable the compound to effectively modulate the activity of these proteins .
Comparison with Similar Compounds
Similar Compounds
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Known for its use in OLEDs and perovskite solar cells.
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine: Another compound used in organic electronics with similar applications.
Uniqueness
N-(Naphthalen-1-yl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its specific structure, which provides optimal electronic properties for use in high-tech applications. Its ability to act as both a hole transport and electron blocking layer makes it particularly valuable in the field of organic electronics .
Properties
CAS No. |
131059-47-7 |
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Molecular Formula |
C28H21N |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C28H21N/c1-3-10-22(11-4-1)23-18-20-26(21-19-23)29(25-14-5-2-6-15-25)28-17-9-13-24-12-7-8-16-27(24)28/h1-21H |
InChI Key |
QXNLJQJSKIGAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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